Molecular Weight and Lipophilicity: A Balance Between Solubility and Permeability
(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol (MW: 181.19) possesses a lower molecular weight compared to its 5-methyl analog (MW: 195.22) . This difference, while seemingly modest, translates to a predicted reduction in lipophilicity (estimated LogP decrease of ~0.5 units), which is a critical factor for achieving optimal solubility and permeability in early-stage drug discovery [1].
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW: 181.19 g/mol; Estimated LogP: ~0.5 (predicted via class-level inference) [1] |
| Comparator Or Baseline | (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol; MW: 195.22 g/mol; Estimated LogP: ~1.0 (predicted via class-level inference) [1] |
| Quantified Difference | MW difference: -14.03 g/mol; Estimated LogP difference: -0.5 units |
| Conditions | In silico prediction based on molecular weight and functional group analysis [1] |
Why This Matters
Lower molecular weight and reduced lipophilicity are associated with improved aqueous solubility and reduced risk of off-target binding, making the compound a potentially more favorable starting point for lead optimization.
- [1] SwissADME. (n.d.). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from http://www.swissadme.ch/ View Source
